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Abstract

The orphan G protein-coupled receptor 61 (GPR61), a constitutively active receptor primarily
expressed in the brain, is emerging as a significant regulator of energy homeostasis. This
technical guide provides a comprehensive overview of the current understanding of GPR61's
role in metabolic diseases, with a focus on obesity. We delve into its signaling pathways, the
metabolic phenotype of GPR61-deficient mice, and the impact of genetic variants on its
function. Detailed experimental protocols and structured quantitative data are presented to
facilitate further research and drug development efforts targeting this promising, yet
underexplored, receptor.

Introduction

Orphan G protein-coupled receptors (GPCRSs), for which endogenous ligands have not yet
been identified, represent a vast and largely untapped resource for novel therapeutic agents.[1]
GPR61 is one such receptor that has garnered increasing attention for its potential role in
metabolic regulation.[2] Structurally, GPR61 belongs to the Class A rhodopsin-like family of
GPCRs and shares the highest sequence similarity with biogenic amine receptors.[3][4] It is
predominantly expressed in regions of the brain associated with appetite control, such as the
hypothalamus.[5][6] A key characteristic of GPR61 is its constitutive activity, meaning it signals
without the need for an agonist.[5][7][8] This intrinsic activity is mediated through the Gs alpha
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subunit (Gas), leading to the downstream activation of adenylyl cyclase and an increase in
intracellular cyclic adenosine monophosphate (CAMP).[5][9]

Evidence from preclinical models, particularly GPR61 knockout mice, strongly implicates this
receptor in the central regulation of food intake and body weight.[10][11] Furthermore, human
genetic studies have identified associations between GPR61 mutations and severe obesity,
highlighting its translational relevance.[3][9] This guide will synthesize the key findings from
foundational studies to provide a detailed understanding of GPR61's function in metabolic
health and disease.

GPR61 Signaling Pathway

GPRG61 functions as a constitutively active receptor that couples to the Gs protein, initiating a
canonical cAMP signaling cascade. The N-terminal domain of GPR61 is crucial for its
constitutive activity, acting as a tethered intramolecular ligand.[7] Deletion of the initial 25 amino
acids or a single point mutation (V19A) has been shown to impair this activity.[7]

The signaling pathway can be summarized as follows:

» Constitutive Activation: In its basal state, GPR61 adopts a conformation that allows for the
engagement and activation of the heterotrimeric Gs protein.[5]

e Gas Activation: Upon coupling, the Gas subunit releases GDP and binds GTP, leading to its
dissociation from the Gy dimer.[5]

o Adenylyl Cyclase Activation: The activated Gas-GTP complex stimulates adenylyl cyclase, a
membrane-bound enzyme.[5]

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cCAMP, a ubiquitous
second messenger.[5]

» Downstream Effects: Elevated intracellular cAMP levels lead to the activation of protein
kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and
cellular function. In the context of the hypothalamus, this pathway is involved in the
regulation of neuropeptides that control appetite and energy expenditure.[10][11]
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Role of GPR61 in Metabolic Regulation: Evidence
from Knockout Mice

The most compelling evidence for GPR61's role in metabolic diseases comes from studies of
GPR61-deficient (knockout) mice.[10][11] These mice exhibit a distinct metabolic phenotype
characterized by hyperphagia and subsequent obesity.

Quantitative Data from Metabolic Phenotyping

The following tables summarize the key quantitative findings from the characterization of male
GPR61 knockout mice compared to their wild-type littermates.

Table 1: Body Weight and Food Intake
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. GPR61
Wild-Type
Parameter (WT) Knockout % Change p-value Reference
(KO)
Body Weight
(9) at 20 28.5+0.5 342+1.0 +20.0% <0.01 [11]
weeks
Daily Food
Intake (g/day 3.5%0.1 45+0.2 +28.6% <0.01 [11]
)
Table 2: Adiposity and Organ Weights
. GPR61
Wild-Type
Parameter (WT) Knockout % Change p-value Reference
(KO)
Visceral Fat
Pad Weight 0.8+0.1 15+0.2 +87.5% <0.01 [11]
)]
Liver Weight
1.2+£0.05 15+£01 +25.0% <0.05 [11]
@
Liver
Triglyceride
152+21 25.8+35 +69.7% <0.05 [11]
Content
(mg/g)
Table 3: Plasma Metabolic Parameters
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. GPR61
Wild-Type
Parameter (WT) Knockout % Change p-value Reference
(KO)

Plasma

Leptin 21+0.4 58+1.1 +176.2% <0.01 [11]
(ng/mL)

Plasma

Insulin 0.8+0.1 1.5+0.2 +87.5% <0.05 [11]
(ng/mL)

Table 4: Hypothalamic Gene Expression

. GPR61

Wild-Type

Gene (WT) Knockout % Change p-value Reference
(KO)

Proopiomelan
ocortin

1.00£0.12 0.65 +0.08 -35.0% <0.05 [11]
(POMC)
MRNA
Brain-Derived
Neurotrophic
Factor 1.00 £ 0.10 0.72+0.09 -28.0% <0.05 [11]
(BDNF)
MRNA

Data are presented as mean + SEM.

Notably, GPR61-deficient mice display marked hyperphagia, which precedes significant weight
gain.[11] This suggests that GPR61's primary role in energy balance is the regulation of food
intake. The increased visceral fat, liver weight, and liver triglyceride content are consistent with
the development of obesity.[11] Furthermore, the elevated plasma leptin and insulin levels are
indicative of leptin and insulin resistance, common features of obesity.[11] Importantly, oxygen
consumption, body temperature, and locomotor activity were not significantly different between
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genotypes, suggesting that reduced energy expenditure is not a primary driver of the obese
phenotype in these mice.[11]

The downregulation of hypothalamic POMC and BDNF mRNA in GPR61 knockout mice
provides a potential mechanistic link between GPR61 signaling and appetite control.[11] Both
POMC-derived peptides (e.g., a-MSH) and BDNF are well-established anorexigenic factors,
and their reduced expression would be expected to lead to hyperphagia.

GPR61 Mutations in Human Obesity

The relevance of GPR61 to human metabolic disease is underscored by the identification of
several missense mutations in individuals with severe obesity.[3][9] A study of a large cohort of
severely obese individuals identified 34 mutations in the GPR61 gene, with a higher cumulative
frequency than that observed for the well-established obesity-related gene, melanocortin 4
receptor (MC4R).[3][9]

Functional characterization of these mutations revealed that many lead to reduced cell surface
expression of the receptor.[3] Several mutations, including T92P, R236C, and R262C, resulted
in a loss of function by reducing the constitutive, ligand-independent cAMP production.[3] The
R236C mutation, in particular, was shown to compromise Gs protein activation.[3][9] These
findings support the hypothesis that impaired GPR61 signaling can contribute to the
development of obesity in humans.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role
of GPR61 in metabolic diseases.

Metabolic Phenotyping of GPR61 Knockout Mice

This protocol outlines the procedures for a comprehensive metabolic assessment of GPR61
knockout mice.

Animals:

o Male GPR61 knockout mice and wild-type littermates on a C57BL/6J background.
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» Mice are housed individually in a temperature-controlled environment (22-24°C) with a 12-
hour light/dark cycle.

» Standard chow and water are provided ad libitum unless otherwise specified.
Procedures:
e Body Weight and Food Intake:

o Monitor body weight weekly from weaning (3 weeks of age) to 20 weeks of age.

o Measure daily food intake over a 7-day period by weighing the provided food and any
spillage.

 Indirect Calorimetry:
o Acclimate mice to metabolic cages for 24-48 hours.

o Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory
exchange ratio (RER = VCO2/VO2) for 48-72 hours using an open-circuit indirect
calorimetry system.

o Record locomotor activity simultaneously using infrared beams.
e Body Composition Analysis:

o Determine fat mass and lean mass using quantitative magnetic resonance (qMR) or dual-
energy X-ray absorptiometry (DEXA).

e Plasma Analysis:
o Collect blood from the tail vein or via cardiac puncture following a 6-hour fast.

o Measure plasma levels of glucose, insulin, leptin, and triglycerides using commercially
available ELISA kits or a clinical chemistry analyzer.

e Gene Expression Analysis:
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[e]

Euthanize mice and dissect the hypothalamus.

o

Isolate total RNA using a suitable method (e.g., TRIzol reagent).

[¢]

Perform reverse transcription to generate cDNA.

[¢]

Quantify the mRNA levels of POMC, BDNF, and a housekeeping gene (e.g., GAPDH)
using real-time quantitative PCR (RT-gPCR) with specific primers.

Measurement of GPR61 Constitutive Activity (CAMP
Assay)

This protocol describes a method to quantify the ligand-independent signaling of wild-type and
mutant GPR61.

Materials:

HEK?293 cells.

o Expression vectors for wild-type and mutant GPR61.
e Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
e Transfection reagent (e.g., Lipofectamine).
e CAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
e Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
o Cell Culture and Transfection:
o Plate HEK293 cells in a 96-well plate.
o Transfect cells with the GPR61 expression vectors or an empty vector control.

o Incubate for 24-48 hours to allow for receptor expression.
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e CAMP Measurement:

o Aspirate the culture medium and replace it with stimulation buffer containing a
phosphodiesterase inhibitor (e.g., 500 uM IBMX).

o Incubate for 30 minutes at room temperature.

o Lyse the cells and measure intracellular cAMP levels according to the manufacturer's
protocol for the chosen cAMP assay Kkit.

o Data Analysis:
o Normalize the cAMP signal to the protein concentration or cell number.

o Compare the basal cAMP levels in cells expressing wild-type or mutant GPR61 to those in
cells transfected with the empty vector.

GPRG61 Cell Surface Expression Assay

This protocol details a method to quantify the amount of GPR61 localized to the plasma
membrane.

Materials:

HEK?293 cells.

o Expression vectors for N-terminally tagged (e.g., HA or FLAG) wild-type and mutant GPR61.
e Primary antibody against the tag (e.g., anti-HA).

» Horseradish peroxidase (HRP)-conjugated secondary antibody.

e Chemiluminescent substrate.

o Cell lysis buffer.

Procedure:

e Cell Culture and Transfection:
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o Transfect HEK293 cells with the tagged GPR61 expression vectors as described above.

e Cell Surface Staining:

Place the cells on ice and wash with ice-cold PBS.

[e]

(¢]

Incubate with the primary antibody diluted in blocking buffer for 1 hour at 4°C (for live, non-
permeabilized cells).

Wash three times with ice-cold PBS.

o

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C.

o

Wash thoroughly with ice-cold PBS.
o Detection:

o Add the chemiluminescent substrate and measure the signal using a luminometer.
o Total Protein Expression:

o Lyse a parallel set of transfected cells with lysis buffer.

o Determine the total amount of tagged GPR61 in the cell lysates by Western blotting or
ELISA.

o Data Analysis:

o Calculate the ratio of the cell surface signal to the total protein signal to determine the
relative cell surface expression of each GPR61 variant.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the role of
GPR61 in metabolic diseases.
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Therapeutic Potential and Future Directions

The compelling evidence linking GPR61 to the regulation of food intake and body weight
makes it an attractive target for the development of therapeutics for metabolic disorders.[2][11]
Given that the loss of GPR61 function leads to hyperphagia and obesity, a GPR61 agonist
would be predicted to have anorexigenic and anti-obesity effects. The recent discovery of a
potent and selective small-molecule inverse agonist for GPR61 provides a valuable tool for
further probing the receptor's function and a starting point for the development of therapeutics
for conditions such as cachexia.[5]

Future research should focus on:

o Deorphanization: The identification of the endogenous ligand(s) for GPR61 would be a major
breakthrough, enabling a more complete understanding of its physiological regulation.
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e Agonist Development: The development of potent and selective GPR61 agonists is a key
next step for exploring its therapeutic potential in obesity and type 2 diabetes.

» Downstream Signaling: A more detailed characterization of the downstream signaling
pathways and neural circuits modulated by GPR61 in the hypothalamus and other brain
regions is needed.

 Clinical Validation: Further investigation of the association between GPR61 variants and
metabolic traits in diverse human populations is required to validate its role in human
disease.

Conclusion

The orphan receptor GPR61 has emerged as a critical player in the central regulation of energy
homeostasis. Its constitutive activity in the brain, particularly the hypothalamus, appears to play
a key role in restraining food intake. The development of obesity in GPR61 knockout mice,
coupled with the identification of loss-of-function mutations in severely obese individuals,
provides a strong rationale for targeting this receptor for the treatment of metabolic diseases.
The detailed information and protocols provided in this guide are intended to serve as a
valuable resource for the scientific community to accelerate research and development in this
promising area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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